molecular formula C12H15NO3 B1285110 3-(Butyrylamino)-4-methylbenzoic acid CAS No. 915921-48-1

3-(Butyrylamino)-4-methylbenzoic acid

Cat. No.: B1285110
CAS No.: 915921-48-1
M. Wt: 221.25 g/mol
InChI Key: QAVYNANBVVTTPC-UHFFFAOYSA-N
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Description

3-(Butyrylamino)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butyrylamino group attached to the third carbon and a methyl group attached to the fourth carbon of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyrylamino)-4-methylbenzoic acid can be achieved through several methods. One common approach involves the acylation of 4-methylbenzoic acid with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product.

Reaction Conditions:

    Reagents: 4-methylbenzoic acid, butyryl chloride, pyridine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Time: 2-3 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Butyrylamino)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The butyrylamino group can be reduced to form a primary amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 3-(Butyrylamino)-4-carboxybenzoic acid

    Reduction: 3-(Butylamino)-4-methylbenzoic acid

    Substitution: 3-(Butyrylamino)-4-bromomethylbenzoic acid

Scientific Research Applications

3-(Butyrylamino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-(Butyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The butyrylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Acetylamino)-4-methylbenzoic acid
  • 3-(Propionylamino)-4-methylbenzoic acid
  • 3-(Valerylamino)-4-methylbenzoic acid

Uniqueness

3-(Butyrylamino)-4-methylbenzoic acid is unique due to the presence of the butyrylamino group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(butanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVYNANBVVTTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589300
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-48-1
Record name 3-Butanamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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